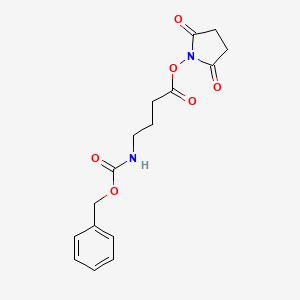
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzyloxycarbonylamino group and a pyrrolidinyl ester. It is often used in organic synthesis and has applications in medicinal chemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate typically involves the reaction of 4-benzyloxycarbonylamino-butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 4-benzyloxycarbonylamino-butyric acid and N-hydroxysuccinimide.
Reduction: Formation of 4-benzyloxycarbonylamino-butanol.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a linker in bioconjugation reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate involves its ability to react with nucleophiles, such as amines, to form stable amide bonds. This reactivity is primarily due to the presence of the N-hydroxysuccinimide ester group, which is a good leaving group. The compound can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS ester functional group and are used in similar bioconjugation reactions.
Benzyloxycarbonyl (Cbz) Derivatives: Compounds with the Cbz protecting group are used in peptide synthesis and other organic reactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate is unique due to its combination of the Cbz protecting group and the NHS ester. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile tool in research and industry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-13-8-9-14(20)18(13)24-15(21)7-4-10-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPGKZJPXPCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














